N-[3-(2-Oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide
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Overview
Description
N-[3-(2-Oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide is a heterocyclic compound that features a thiazolidine ring. Thiazolidine derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide typically involves the reaction of 2-phenylethylamine with thioacetic acid under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazolidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize yield and purity. Green chemistry approaches, such as the use of non-toxic solvents and reusable catalysts, are also employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[3-(2-Oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(2-Oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-one: Exhibits antimicrobial and anticancer activities.
Uniqueness
N-[3-(2-Oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its versatility in various scientific and industrial applications sets it apart from other similar compounds .
Properties
CAS No. |
6649-36-1 |
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Molecular Formula |
C13H14N2O2S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
N-(3-phenacyl-1,3-thiazolidin-2-ylidene)acetamide |
InChI |
InChI=1S/C13H14N2O2S/c1-10(16)14-13-15(7-8-18-13)9-12(17)11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
InChI Key |
KSMULDOXJNPNBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1N(CCS1)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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